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Compound of Interest

2-chloro-N-(2-methyl-3-
Compound Name:

nitrophenyl)acetamide
CAS No.: 554405-54-8

Cat. No.: B2881339

Get Quote

\ J

Part 1: Chemical Identity & CAS Registry Status
Nomenclature and Identification

This compound is a specialized chloroacetamide derivative used primarily as an electrophilic
intermediate in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzimidazoles,
guinoxalines).
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Attribute Detail
Chemical Name 2-chloro-N-(2-methyl-3-nitrophenyl)acetamide
Systematic Name N-(2-methyl-3-nitrophenyl)-2-chloroacetamide

Molecular Formula

Molecular Weight 228.63 g/mol
Core Scaffold Aniline Acylation Product
Key Functional Groups -Chloroacetamide (Electrophile), Nitro group

(Latent amine), Toluene core

CAS Number Investigation

While common isomers (e.g., 4-methyl-3-nitro analog, CAS 329208-82-4) are widely indexed,
the specific 2-methyl-3-nitro isomer is a niche research chemical often synthesized in situ or
sourced as a custom library compound.

o Direct CAS: Not widely indexed in public registries (PubChem/ChemSpider) as a standalone
commodity chemical.

o Search Strategy for Procurement: Researchers should query chemical databases
(SciFinder/Reaxys) using the specific structure or the Precursor CAS numbers listed below
to identify vendors or synthesis routes.

e Precursor Identity: The compound is the direct acylation product of 2-methyl-3-nitroaniline.

Precursor Component CAS Number Role
2-Methyl-3-nitroaniline 603-83-8 Nucleophile (Amine Source)
Chloroacetyl Chloride 79-04-9 Electrophile (Acylating Agent)

Part 2: Synthesis & Reaction Mechanism[1]
Retrosynthetic Analysis
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The synthesis follows a classic Schotten-Baumann or Anhydrous Acylation pathway. The amino
group at position 1 of the toluene ring nucleophilically attacks the carbonyl carbon of
chloroacetyl chloride.

Mechanism:
» Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the acyl chloride.
e Elimination: Chloride ion is expelled, reforming the carbonyl.

o Deprotonation: A base (e.g., Triethylamine or Pyridine) neutralizes the generated HCI to drive
the equilibrium.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard aromatic acylation procedures [1][2].
Reagents:
o 2-Methyl-3-nitroaniline (1.0 eq)
e Chloroacetyl chloride (1.1 - 1.2 eq)
e Triethylamine (
) or Pyridine (1.2 - 1.5 eq)
e Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:

e Preparation: Dissolve 2-methyl-3-nitroaniline (CAS 603-83-8) in anhydrous DCM under an
inert atmosphere (

or Ar). Cool the solution to
using an ice bath.

o Base Addition: Add Triethylamine dropwise. Ensure the temperature remains
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to prevent side reactions.

o Acylation: Add Chloroacetyl chloride dropwise over 30 minutes. The reaction is highly
exothermic.

e Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2—4 hours. Monitor
via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the amine.

o Workup: Quench with cold water. Extract the organic layer and wash sequentially with:
o 1M HCI (to remove unreacted amine/base)
o Sat.

(to neutralize acid)

o Brine
 Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol or purify via flash column
chromatography if necessary.

Visualization: Synthesis Pathway
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Figure 1: Acylation pathway converting 2-methyl-3-nitroaniline to the target acetamide.

Part 3: Applications & Strategic Utility
Drug Discovery Scaffolds
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This compound serves as a "warhead" intermediate. The

-chloro group is a potent leaving group, allowing for further functionalization.

¢ Benzimidazole Synthesis:
o Reduction of the nitro group (

) yields an amine that can cyclize onto the amide carbonyl (or an adjacent electrophile) to
form benzimidazoles or quinoxalines [2].

¢ MRSA & Antibacterial Research:

o Analogs of nitro-phenyl acetamides have been investigated as inhibitors of PBP2a
(Penicillin-Binding Protein 2a) in Methicillin-resistant Staphylococcus aureus (MRSA) [3].
[1] The nitro group positions the molecule within the binding pocket, while the acetamide
chain acts as a linker.

¢ Kinase Inhibition:

o Similar N-phenyl-2-chloroacetamide motifs are found in covalent kinase inhibitors where
the chloroacetamide acts as a "covalent warhead" targeting cysteine residues [4].

Visualization: Downstream Utility
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2-chloro-N-(2-methyl-3-nitrophenyl)acetamide
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Figure 2: Downstream synthetic utility of the target compound in heterocyclic chemistry.
Part 4: Safety & Handling (E-E-A-T)
Hazard Classification:

o Skin/Eye Irritant: The chloroacetamide moiety is a known contact sensitizer and irritant
(H315, H319).

o Alkylating Agent: Potential mutagenicity due to the reactive alkyl halide. Handle with extreme
caution.

e Nitro Compounds: Aromatic nitro compounds can be toxic if inhaled or absorbed (H301,
H311).

Storage Protocol:

o Store at 2-8°C (Refrigerated).
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» Keep under inert gas (Argon) to prevent hydrolysis of the chloroacetamide linkage by
atmospheric moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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